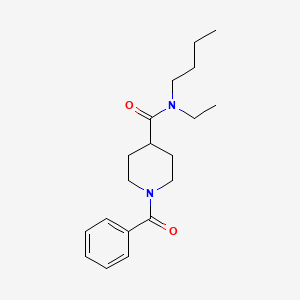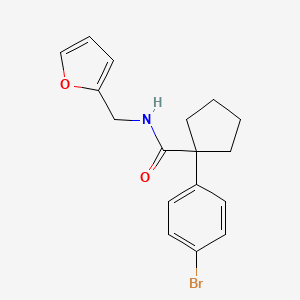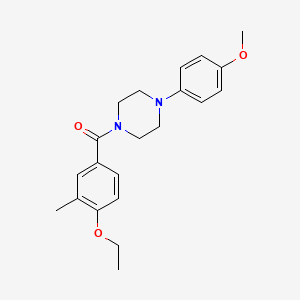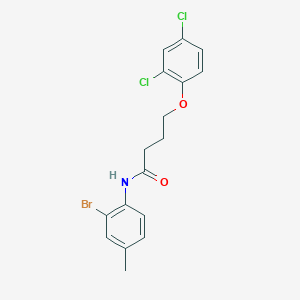
1-benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide, often involves complex chemical processes designed to enhance their pharmacological profiles. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that introducing bulky moieties or alkyl/phenyl groups at specific positions can significantly enhance anti-acetylcholinesterase activity (Sugimoto et al., 1990). Similarly, rigid analogues and modifications on the nitrogen atom of the amide moieties have been explored to optimize the inhibitory activity against acetylcholinesterase (Sugimoto et al., 1992).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interactions at the atomic level. Studies employing spectroscopic methods and computational analyses, like Density Functional Theory (DFT), help in the determination of geometrical parameters, vibrational assignments, and the conformational preferences of such compounds. For instance, the molecular structure and spectroscopic analysis of related piperidine derivatives provide insights into their electronic structure and potential energy distribution, aiding in the understanding of their reactivity and biological activity (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 1-benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide derivatives is influenced by their functional groups and molecular structure. For example, N-substituted piperidine-4-carboxamide derivatives have shown varied inhibitory activities against enzymes like T-type Ca(2+) channels, which are crucial for understanding their mechanism of action and potential therapeutic applications (Watanuki et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, play a significant role in the compound's application and handling. Studies on related compounds have shown that crystallization methods and solvent choice can lead to different polymorphic forms, affecting the compound's stability and bioavailability (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, is essential for the development and application of these compounds. The synthesis and evaluation of N-substituted piperidine derivatives have contributed to understanding their potential as therapeutic agents by exploring their structure-activity relationships and inhibitory activities against target enzymes (Picard et al., 2000).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide plays a role in the synthesis and structural analysis of phosphoric triamides. It's involved in reactions leading to compounds with potential applications in materials science and chemistry. The synthesis process involves reactions with piperidine and its derivatives, leading to compounds characterized by NMR spectra, elemental analysis, and X-ray crystallography. These compounds exhibit unique crystalline structures and are studied for their stabilization mechanisms and intermolecular interactions, providing insights into their potential applications in various scientific fields (Gholivand et al., 2005).
Therapeutic Potential
Compounds structurally related to 1-Benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide have been explored for their therapeutic potential, particularly in the treatment of Alzheimer's disease. These compounds are synthesized and evaluated for their enzyme inhibition activity, specifically targeting butyrylcholinesterase, an enzyme associated with Alzheimer's disease. This research indicates that modifications to the piperidine structure can significantly enhance therapeutic potential, providing a foundation for the development of new treatments (Hussain et al., 2016).
Polyamide Synthesis
The compound is also relevant in the synthesis of polyamides, which are important materials with a wide range of industrial applications. Research involving similar structural motifs has led to the development of polyamides with desirable properties, such as solubility in polar solvents and high thermal stability. These findings contribute to the advancement of materials science, offering new possibilities for the application of polyamides in high-performance materials (Hsiao et al., 2000).
Pharmacological Applications
In pharmacology, derivatives of 1-Benzoyl-N-butyl-N-ethyl-4-piperidinecarboxamide have been synthesized and evaluated for their serotonin receptor agonist activity, highlighting the compound's relevance in the development of prokinetic agents. These studies focus on compounds that can influence gastrointestinal motility, offering potential treatments for related disorders. The research demonstrates the importance of structural modifications to enhance biological activity and minimize side effects (Sonda et al., 2004).
Propriétés
IUPAC Name |
1-benzoyl-N-butyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-5-13-20(4-2)18(22)17-11-14-21(15-12-17)19(23)16-9-7-6-8-10-16/h6-10,17H,3-5,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTFFQXKIQZTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)
